N-(3-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
One of the most significant applications of this compound's derivatives is in anticancer research. Al-Sanea et al. (2020) explored the design and synthesis of certain derivatives and evaluated their in vitro cytotoxic activity against a panel of 60 cancer cell lines. One compound exhibited appreciable cancer cell growth inhibition against eight cancer cell lines, demonstrating the potential of these derivatives as new anticancer agents (Al-Sanea, D. G. Parambi, M. Shaker, et al., 2020).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel derivatives by reacting visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil. These compounds were screened for their anti-inflammatory and analgesic activities, showing significant inhibition of COX-2 selectivity and demonstrating potential as anti-inflammatory and analgesic agents (Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Activity
Kerru et al. (2019) reported the preparation of new series of derivatives that were screened for their in vitro antimicrobial activity. Some compounds demonstrated significant antibacterial potency against common pathogens, highlighting the potential of these derivatives in developing new antimicrobial agents (Kerru, S. Maddila, S. Maddila, et al., 2019).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-16-8-3-5-12-20(16)29-25(31)24-23(19-11-4-6-13-21(19)33-24)28-26(29)34-15-22(30)27-17-9-7-10-18(14-17)32-2/h3-14H,15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIFPSLLTKZLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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